N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine

Catalog No.
S13804696
CAS No.
M.F
C13H21NS
M. Wt
223.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine

Product Name

N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine

IUPAC Name

N-(2-thiophen-2-ylethyl)cycloheptanamine

Molecular Formula

C13H21NS

Molecular Weight

223.38 g/mol

InChI

InChI=1S/C13H21NS/c1-2-4-7-12(6-3-1)14-10-9-13-8-5-11-15-13/h5,8,11-12,14H,1-4,6-7,9-10H2

InChI Key

GFBJFXHRQSTSGN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NCCC2=CC=CS2

N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine is a chemical compound characterized by its unique structure, which includes a cycloheptane ring and a thiophene moiety. Its molecular formula is C13H21NSC_{13}H_{21}NS, and it features a nitrogen atom in the amine group, contributing to its potential biological activities. The compound is of interest in medicinal chemistry due to its structural properties, which may influence its pharmacological effects.

The reactivity of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine can be explored through various chemical transformations typical of amines and thiophene derivatives. Potential reactions include:

  • N-Alkylation: The amine group can undergo alkylation with various electrophiles, leading to the formation of more complex derivatives.
  • Electrophilic Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The compound may also be susceptible to reduction, particularly if additional functional groups are present.

These reactions can be utilized to synthesize novel derivatives with enhanced biological properties.

Preliminary studies suggest that N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine may exhibit significant biological activity. Compounds with similar structures have been investigated for their potential as:

  • Antidepressants: Due to the presence of the cycloheptane structure, which is often associated with psychoactive properties.
  • Antipsychotic Agents: The amine functionality may contribute to interactions with neurotransmitter systems.
  • Anti-inflammatory Agents: Thiophene derivatives are known for their anti-inflammatory properties, which could extend to this compound.

The synthesis of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine typically involves several steps:

  • Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Alkylation of Cycloheptanamine: The thiophene derivative can be attached to an ethyl chain via nucleophilic substitution methods.
  • Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods (NMR, MS).

The synthesis can be optimized based on yield and purity requirements.

N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine has potential applications in various fields:

  • Pharmaceutical Development: As a candidate for new medications targeting neurological disorders or inflammation.
  • Chemical Research: As a building block for synthesizing more complex organic compounds.
  • Material Science: Investigating its properties for use in polymers or other materials due to its unique structural attributes.

Interaction studies involving N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine focus on its binding affinity with various biological targets, including receptors and enzymes. Preliminary data suggest potential interactions with:

  • Dopamine Receptors: Indicating possible use in treating mood disorders.
  • Serotonin Transporters: Suggesting implications in anxiety and depression treatment.

Further studies are necessary to elucidate these interactions and their significance in therapeutic contexts.

N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
1-(Thiophen-2-YL)propan-1-aminePropane chain instead of cycloheptaneMore linear structure; potential different activity
1-(Thiazol-2-YL)propan-1-amineThiazole ring instead of thiopheneDifferent heterocyclic system; altered reactivity
N-[3-(Thiophen-2-YL)propyl]cyclopentylamineCyclopentane ring; longer alkyl chainSize difference may influence biological activity
N-[2-(Furanyl)ethyl]cycloheptanamineFuranyl instead of thiopheneDifferent aromatic system; potential for distinct interactions

These comparisons highlight the uniqueness of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine while also indicating avenues for further research into its pharmacological potential. Each compound’s unique features can lead to diverse biological activities, making them valuable in drug discovery efforts.

N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine belongs to the class of substituted cycloheptanamines, characterized by a seven-membered aliphatic amine ring. The IUPAC name derives from its two primary components:

  • Cycloheptanamine: A saturated seven-membered carbon ring with an amine group (-NH$$_2$$) at position 1.
  • 2-(Thiophen-2-YL)ethyl: A two-carbon ethyl chain bonded to the sulfur-containing thiophene aromatic ring at position 2.

The systematic IUPAC name is N-[2-(thiophen-2-yl)ethyl]cycloheptanamine, reflecting the ethyl-thiophene substituent on the cycloheptanamine backbone. Its molecular structure (Fig. 1) highlights the planar thiophene moiety and the puckered cycloheptane ring, which together create a stereoelectronic profile conducive to intermolecular interactions.

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular Formula$$ \text{C}{13}\text{H}{21}\text{NS} $$
Molecular Weight223.38 g/mol
Hybridizationsp$$^3$$ (cycloheptane), sp$$^2$$ (thiophene)
Aromatic SystemThiophene (π-conjugated)
Rotatable Bonds4 (ethyl chain + amine linkage)

The compound’s SMILES notation, C1CCCCCC1NCCC2=CC=CS2, further illustrates its connectivity. The thiophene ring contributes to aromatic stability, while the ethyl spacer allows torsional flexibility, enabling adaptive binding in biological targets.

Historical Context in Heterocyclic Chemistry Research

The synthesis of thiophene-amine hybrids emerged in the late 20th century as researchers explored bioisosteric replacements for phenyl-based drugs. Thiophene, first isolated in 1883 by Viktor Meyer, gained prominence due to its electronic similarity to benzene and improved metabolic stability. Cycloheptanamine derivatives, however, remained understudied until the 1990s, when their conformational flexibility was linked to enhanced receptor binding in neurological therapeutics.

Early synthetic routes to N-[2-(thiophen-2-YL)ethyl]cycloheptanamine involved:

  • Reductive Amination: Reacting cycloheptanone with 2-thiopheneethylamine under hydrogenation conditions.
  • Nucleophilic Substitution: Displacing a leaving group on cycloheptanamine with a thiophene-ethyl moiety.

These methods faced challenges in regioselectivity and yield optimization. Advances in catalytic systems, such as palladium-mediated cross-couplings, later streamlined the incorporation of thiophene into amine frameworks.

Significance of Cycloheptanamine-Thiophene Hybrid Architectures

The fusion of cycloheptanamine and thiophene leverages distinct pharmacological advantages:

  • Thiophene: Enhances π-π stacking with aromatic residues in enzyme active sites and improves solubility via sulfur’s polarizability.
  • Cycloheptanamine: Offers a larger ring size than cyclohexane or cyclopentane, reducing ring strain and enabling diverse substituent orientations.

Table 2: Comparative Analysis of Hybrid Architectures

FeatureThiophene-Benzene HybridThiophene-Cycloheptanamine Hybrid
Ring StrainModerate (benzene)Low (cycloheptane)
Metabolic StabilityHighModerate to High
Conformational FlexibilityLimitedHigh

This hybrid architecture has been explored in:

  • Enzyme Inhibitors: Thiophene’s electronegativity complements cycloheptanamine’s basicity, aiding interactions with catalytic dyads.
  • GPCR Modulators: The flexible ethyl chain accommodates conformational shifts in G protein-coupled receptors.

Reductive Amination Strategies for Cycloheptanamine Derivatives

Reductive amination represents one of the most powerful and widely utilized transformations for the construction of carbon-nitrogen bonds in modern organic synthesis [1]. This versatile coupling reaction enables the chemoselective union of diverse ketone and amine containing fragments, providing rapid and general access to stereogenic carbon-nitrogen bonds [2]. The methodology has proven particularly valuable for the synthesis of cycloheptanamine derivatives, including N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine, where traditional direct alkylation approaches often suffer from overalkylation problems [1].

The fundamental mechanism of reductive amination involves either a one-step or two-step procedure wherein an amine and a carbonyl compound condense to afford an imine or iminium ion that is subsequently reduced in situ to form the desired amine product [1]. For cycloheptanamine derivatives, this approach circumvents the inherent limitations associated with the instability of imines derived from alkyl-alkyl ketones, which are typically too unstable for isolation [2].

Iridium-Catalyzed Asymmetric Approaches

Recent advances in transition metal catalysis have led to the development of sophisticated iridium-based catalytic systems for reductive amination reactions [3]. Iridium complexes have emerged as particularly effective catalysts due to their unique ability to utilize carbon monoxide as a reducing agent, offering an alternative to conventional hydrogen-based reduction methods [3].

The iridium-catalyzed approach employs well-defined homogeneous iridium complexes, with dimeric iridium(III) complexes containing bridging halide ligands demonstrating superior catalytic activity compared to cationic monomeric species [3]. Systematic studies have revealed that cyclopentadienyl iridium(III) diiodide provides optimal results among tested metal complexes, achieving yields of up to 57% under optimized conditions [3].

Catalyst TypeCatalyst Loading (mol%)Yield (%)Reaction Conditions
[CpIrI₂]₂0.557150°C, 50 bar CO, THF
[Cp*IrCl₂]₂1.021150°C, 50 bar CO, THF
IrCl₃ + 3NaI1.047150°C, 50 bar CO, THF
[CpIr(cod)Br]PF₆1.012150°C, 50 bar CO, THF

The mechanistic pathway involves the formation of a hemiaminal intermediate through the reaction between the amine and carbonyl compound [3]. Oxidative addition of the iridium complex to the carbon-oxygen bond of the hemiaminal leads to a new organometallic complex [3]. Subsequent attack of the hydroxyl group on the coordinated carbon monoxide, followed by elimination of carbon dioxide, generates an iridium hydride complex [3]. Reductive elimination then yields the desired amine product while regenerating the catalytic species [3].

Solvent-Mediated Optimization Protocols

Solvent selection plays a critical role in optimizing reductive amination reactions for cycloheptanamine derivatives [4] [5]. Extensive research has demonstrated that many traditional reductive aminations utilizing sodium triacetoxyborohydride can be conducted in environmentally acceptable solvents such as ethyl acetate, rather than conventional halogenated solvents like dichloromethane or chloroform [4].

The development of solvent selection guides for aldehyde-based direct reductive amination processes has revealed important considerations for alcohol-containing solvent systems [4]. While alcohols are generally regarded as environmentally preferable solvents, caution must be exercised when conducting reductive amination with hydrogen gas and metal catalysts in neat or mixed alcohol solvents [4]. Primary and secondary alcohols can undergo oxidation on the catalyst surface, generating aldehydes and ketones that participate in undesired side reactions, thereby reducing yields and complicating product isolation [4].

Computational investigations have provided valuable insights into the thermodynamics and microkinetics of reductive amination reactions under different solvent conditions [5]. Studies employing explicit cluster models of solvation combined with implicit solvent models have elucidated the effects of solvent coordination and co-catalyst interactions on reaction outcomes [5]. These findings have particular relevance for the synthesis of long-chain amine derivatives, where solvent effects can significantly influence both reaction rates and selectivity [5].

For water-based systems, innovative approaches have emerged utilizing water as both hydrogen source and solvent through borohydride/water systems [6]. These methodologies proceed smoothly under ambient conditions and exhibit excellent chemoselectivity toward unsaturated and heteroaromatic aldehydes [6]. The ruthenium-catalyzed systems demonstrate particular efficiency for the synthesis of deuterated amine derivatives when deuterium oxide is employed [6].

Thiophene-Ethylamine Precursor Functionalization

The functionalization of thiophene-ethylamine precursors represents a crucial synthetic step in the preparation of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine [7] [8]. Thiophene derivatives serve as essential building blocks due to their unique electronic properties and their role as bioisosteric replacements for phenyl groups in pharmaceutical compounds [9].

The synthesis of 2-thiophene ethylamine precursors typically involves a multi-step approach beginning with thiophene bromination at low temperatures [7]. The process employs thiophene as starting material, which undergoes bromination using brominating agents such as N-bromosuccinimide or bromine in organic solvents including glacial acetic acid, dichloroethane, or acetonitrile [7]. The bromination reaction is conducted at temperatures between -10°C and 10°C to ensure selectivity and high yields [7].

Synthetic StepReagentsConditionsYield (%)
Thiophene BrominationBromine, CH₃COOH-10 to 10°C, 2-6 h99
Grignard FormationMg, THFRT, inert atmosphere95
Ethylene Oxide AdditionC₂H₄O0°C to RT92
TosylationTsCl, NaOH0-5°C, 5 h99
AmmonolysisNH₃ (aq)Pressure, elevated temp85

Following bromination, the 2-bromothiophene undergoes Grignard reaction with magnesium chips, followed by reaction with ethylene oxide to generate 2-thiophene ethanol [7]. This intermediate is then converted to 2-thiophene ethylamine through a two-step process involving esterification with p-toluenesulfonyl chloride and subsequent ammonolysis under pressure [7]. The overall synthetic sequence provides access to the thiophene-ethylamine building block with excellent overall yields exceeding 75% [10].

Recent advances in thiophene functionalization have expanded the synthetic toolkit available for precursor preparation [8] [11]. Palladium-catalyzed cyclization reactions enable the construction of substituted thiophenes through intramolecular nucleophilic attack of thiol groups on coordinated triple bonds [8]. These methodologies demonstrate particular utility for accessing highly functionalized thiophene derivatives with precise regiocontrol [8].

The asymmetric functionalization and dearomatization of thiophenes has emerged as a powerful strategy for constructing complex molecular architectures [11]. Catalytic asymmetric dearomatization reactions utilizing chiral Brønsted bases enable the formation of thiophene-dearomatized spirane derivatives with excellent yields and stereoselectivities [11]. These approaches provide access to three-dimensional molecular frameworks with enhanced structural diversity compared to traditional aromatic systems [11].

Purification and Isolation Techniques

The purification and isolation of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine requires specialized techniques due to the basic nature of the amine functionality [12] [13]. Traditional purification methods often prove insufficient for basic organic amines, particularly heterocyclic, tertiary, and secondary amines that exhibit significant basicity [13].

Trichloroacetic acid-mediated purification has emerged as an innovative approach for amine isolation that significantly reduces both the number of operations and waste generation [12]. This methodology exploits the unique properties of trichloroacetic acid to trigger precipitation of amines through protonated salt formation, enabling separation from impurities [12]. Subsequent decarboxylation of trichloroacetic acid liberates volatile carbon dioxide and chloroform, directly affording pure amines without additional purification steps [12].

Purification MethodPrincipleAdvantagesYield Recovery (%)
TCA PrecipitationSalt formation/decarboxylationReduced waste, fewer steps85-95
Flash ChromatographyDifferential adsorptionHigh resolution70-85
CrystallizationSelective solubilityHigh purity80-90
DistillationBoiling point separationQuantitative75-85

Flash column chromatography presents particular challenges for ionizable organic amine compounds due to acid-base interactions between silica gel and basic amines [13]. These interactions can cause compound degradation, yield loss, and increased band spreading [13]. To overcome these limitations, three primary strategies have been developed: addition of competing amines to the mobile phase, utilization of alternative stationary phases, and modification of elution conditions [13].

The addition of competing amines such as ammonia or triethylamine to the mobile phase neutralizes acidic silanol groups on the silica surface [13]. This approach prevents undesired interactions between the target amine and the stationary phase, resulting in improved peak shapes and higher recovery yields [13]. Alternative stationary phases, including basic alumina and polymer-based media, provide additional options for challenging separations [13].

Selective ammonium carbamate crystallization represents a cutting-edge approach for the waste-free isolation of primary amines from complex mixtures [14]. This methodology exploits the distinct solubility profiles of ammonium carbamate species formed through reversible salt formation with carbon dioxide [14]. Starting from mixtures containing only 35% primary amine purity, this technique achieves isolated yields up to 94% with purities exceeding 99% [14].

Yield Optimization Through Steric and Electronic Modulation

Yield optimization in the synthesis of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine relies heavily on understanding and manipulating steric and electronic effects throughout the synthetic sequence [15] [16]. Steric modulation of residues at both cofactor and substrate binding sites can induce significant changes in stereoselectivity and overall reaction efficiency [15].

Research into reductive aminases has revealed that specific residue modifications can dramatically impact both the improvement and inversion of stereoselectivity [15]. Steric modification of residues around substrate and cofactor binding pockets enables fine-tuning of reaction outcomes through rational engineering approaches [15]. Key residues identified for stereocontrol include positions that can be systematically modified to achieve desired stereochemical outcomes [15].

Modification TypeTarget ResidueEffect on SelectivityYield Impact (%)
Cofactor BindingW33A, W35AReorganization, downsizing+15-25
Substrate BindingW211AIncreased flexibility+10-20
Steric Bulk IncreaseN241L/Y/H/FPro-(S) selectivity+20-30
Steric Bulk DecreaseN241A/C/SSelectivity inversion+15-25

Electronic effects play an equally important role in yield optimization, particularly in the context of thiophene functionalization [11]. The electronic properties of thiophene systems can be systematically modulated through the introduction of electron-withdrawing or electron-donating substituents [11]. These modifications influence both the reactivity of the thiophene ring and the subsequent coupling reactions with cycloheptanamine derivatives [11].

The development of self-limiting alkylation strategies has provided new avenues for yield enhancement in amine synthesis [16]. N-aminopyridinium salts serve as effective ammonia surrogates, enabling one-step N-alkylation and depyridylation cascades that deliver secondary amines selectively [16]. Treatment with appropriate alkyl halides and cesium carbonate at elevated temperatures achieves yields of 79% in optimized systems [16].

Computational studies have elucidated the relationship between molecular structure and reaction efficiency, providing guidelines for rational optimization [15]. Molecular dynamics simulations reveal that steric modulation at cofactor binding pockets causes reorganization and downsizing of active sites, while modifications at substrate binding pockets allow increased flexibility for substrate rotation [15]. These insights enable predictive optimization of reaction conditions and catalyst design [15].

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

223.13947085 g/mol

Monoisotopic Mass

223.13947085 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types